Product packaging for (S)-N-[1-(3-Bromophenyl)ethyl]Acetamide(Cat. No.:)

(S)-N-[1-(3-Bromophenyl)ethyl]Acetamide

Cat. No.: B8526695
M. Wt: 242.11 g/mol
InChI Key: GHEDNSLOXLEUKX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-[1-(3-Bromophenyl)ethyl]Acetamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B8526695 (S)-N-[1-(3-Bromophenyl)ethyl]Acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-[(1S)-1-(3-bromophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

GHEDNSLOXLEUKX-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)NC(=O)C

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)C

Origin of Product

United States

Transmetalation Suzuki Miyaura and Sonogashira :

Suzuki-Miyaura: Following oxidative addition, the next key step is transmetalation. The organoboron reagent, activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), transfers its organic group to the palladium(II) center, displacing the bromide. mdpi.com

Sonogashira: In the copper-cocatalyzed cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. wikipedia.org

Reductive Elimination / β Hydride Elimination:

Reactions at the Chiral Stereocenter

The ethylacetamide side chain contains a chiral center at the benzylic carbon (the carbon bonded to both the phenyl ring and the nitrogen atom). The stereochemical integrity of this center is a critical consideration in any transformation.

Stereoselective Transformations and Potential for Epimerization

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com For this compound, reactions involving the chiral center must be carefully controlled to maintain the desired (S)-configuration.

A significant risk in reactions involving chiral centers adjacent to carbonyl groups or aromatic rings is epimerization—the loss of stereochemical information at that center. The benzylic proton on the chiral carbon of the title compound is acidic due to its position adjacent to the aromatic ring and the influence of the amide group. Under basic conditions, this proton could be abstracted to form a resonance-stabilized carbanion or an enolate-like species. If this intermediate becomes planar, subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers, a process known as racemization.

Many synthetic transformations, particularly those employing strong bases or high temperatures, can create conditions conducive to epimerization. Therefore, maintaining the stereochemical purity of this compound requires mild, stereoconservative reaction conditions.

Table 3: Conditions Potentially Leading to Epimerization at the Benzylic Center

ConditionReagent ExampleMechanism of EpimerizationExpected Outcome
Strong BaseSodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Deprotonation to form a planar carbanion/enolate intermediate.Racemization (formation of a 1:1 mixture of S and R enantiomers).
High TemperatureProlonged heating in protic or aprotic polar solventsCan facilitate equilibrium between enantiomers through transient deprotonation/reprotonation.Partial to full racemization.
Acid CatalysisStrong acid (e.g., HCl, H₂SO₄) with heatReversible enolization of the amide tautomer.Potential for racemization, though typically less common than base-catalyzed routes.

Note: The propensity for epimerization is highly dependent on the specific reaction conditions and the stability of the resulting anionic intermediate.

Retention or Inversion of Configuration in Derivatives

When a reaction directly transforms the chiral center, the outcome can be either retention of the original configuration or inversion to the opposite configuration. This is most relevant in substitution reactions where a group at the stereocenter is replaced.

While the N-acetamide group itself is not a typical leaving group, it could be chemically modified into one. For instance, hydrolysis of the amide to the corresponding amine, followed by conversion to a better leaving group (like a tosylate or a halide), would create a substrate for nucleophilic substitution at the chiral center.

The stereochemical outcome of such a substitution would depend on the mechanism:

SN2 Mechanism: A bimolecular substitution, involving a backside attack by the nucleophile, would lead to a predictable inversion of configuration . If a derivative of the (S)-enantiomer undergoes an SN2 reaction, the product would have the (R)-configuration.

SN1 Mechanism: A unimolecular substitution proceeding through a planar carbocation intermediate would result in racemization, yielding a mixture of both retention and inversion products.

Neighboring Group Participation: In some cases, a nearby functional group can participate in the reaction, leading to a double inversion, which results in a net retention of configuration .

Controlling the stereochemical outcome is a central challenge in synthetic chemistry, and the choice of reagents and reaction conditions determines whether retention or inversion is favored.

Table 4: Hypothetical Substitution Reactions at the Chiral Center and Stereochemical Outcomes

Hypothetical Substrate*NucleophileProbable MechanismStereochemical Outcome
(S)-1-(3-Bromophenyl)ethyl tosylateSodium azide (B81097) (NaN₃)SN2Inversion (product is (R)-1-azido-1-(3-bromophenyl)ethane)
(S)-1-(3-Bromophenyl)ethyl bromideMethanol (CH₃OH), heatSN1Racemization (mixture of R and S ethers)
(S)-1-(3-Bromophenyl)ethyl tosylateAcetate (CH₃COO⁻)SN2Inversion (product is (R)-1-(3-bromophenyl)ethyl acetate)

*These substrates would need to be synthesized from this compound.

Strategic Applications of S N 1 3 Bromophenyl Ethyl Acetamide in Advanced Organic Synthesis

As a Chiral Building Block for Enantiopure Compounds

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials. The stereocenter in (S)-N-[1-(3-Bromophenyl)ethyl]acetamide can be transferred to new molecules, allowing for the construction of complex chiral targets.

Synthesis of Chiral Amines and Anilines

The acetamide (B32628) group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding chiral amine, (S)-1-(3-bromophenyl)ethanamine. This primary amine is a valuable synthon for the preparation of a variety of other chiral amines and anilines through reactions such as N-alkylation, N-arylation, and reductive amination. The bromo-substituent on the phenyl ring also provides a handle for further modifications via cross-coupling reactions, enabling the synthesis of diverse derivatives.

Preparation of Optically Active Alcohols and Carboxylic Acids

While not a direct precursor, the chiral amine derived from this compound can be used to resolve racemic mixtures of alcohols and carboxylic acids. By forming diastereomeric salts or amides, the enantiomers can be separated, and subsequent hydrolysis can provide the desired optically active compounds. Additionally, the chiral amine can be used as a controller group in asymmetric reductions of prochiral ketones to produce optically active secondary alcohols.

Integration into Complex Natural Product Analogues

The chiral phenylethylamine scaffold is a common motif in many natural products and biologically active molecules. This compound can serve as a starting material for the synthesis of analogues of these natural products. The bromine atom allows for the introduction of various substituents, facilitating the creation of a library of related compounds for structure-activity relationship (SAR) studies. For instance, (S)-(−)-α-methylbenzylamine has been successfully employed as a chiral auxiliary in the synthesis of natural products like (+)-lortalamine. researchgate.net

Precursor for Chiral Ligands and Organocatalysts in Asymmetric Reactions

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. The chiral amine obtained from this compound can be readily converted into a variety of ligands for transition metal-catalyzed reactions or into purely organic catalysts. beilstein-journals.org These catalysts can then be used to induce enantioselectivity in a wide range of chemical transformations.

Catalyst TypePotential Synthesis from this compound derivativeApplication in Asymmetric Synthesis
Chiral Phosphine (B1218219) LigandsReaction of the derived amine with chlorophosphines.Asymmetric hydrogenation, cross-coupling reactions.
Chiral Oxazoline LigandsCondensation of the derived amine with appropriate precursors.Asymmetric allylic alkylation, hydrosilylation.
Chiral Thiourea CatalystsReaction of the derived amine with isothiocyanates.Asymmetric Michael additions, Friedel-Crafts reactions.

Role in the Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a diverse collection of molecules from a common intermediate. nih.gov The multiple functional groups in this compound make it an ideal starting point for such synthetic approaches. The acetamide can be modified, the bromine atom can be functionalized through various coupling reactions, and the aromatic ring can undergo electrophilic substitution, leading to a wide array of structurally distinct chiral compounds.

Application in the Construction of Advanced Synthetic Intermediates for Downstream Chemical Research

This compound serves as a valuable advanced synthetic intermediate. The presence of the chiral center and the versatile bromo-substituent allows for its incorporation into more complex molecular architectures. Researchers can utilize this compound as a foundational piece for the multi-step synthesis of novel chemical entities with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

Computational and Theoretical Studies on S N 1 3 Bromophenyl Ethyl Acetamide

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. Conformational analysis of (S)-N-[1-(3-Bromophenyl)ethyl]Acetamide is crucial for identifying its most stable geometries and understanding its flexibility.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and, consequently, the preferred conformations of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can identify the global and local energy minima on the potential energy surface.

The primary degrees of freedom for conformational changes in this molecule are the rotations around the C(aryl)-C(ethyl) and the C(ethyl)-N bonds. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped out. The results of such an analysis would likely reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.

For similar aromatic amides, it has been observed that the conformation of the N-H bond relative to the carbonyl group and the aromatic ring is a key determinant of stability. nih.gov In the case of this compound, steric hindrance between the acetyl group, the methyl group, and the bromophenyl ring will play a significant role in dictating the preferred geometries.

Table 1: Predicted Relative Energies of Stable Conformers of this compound from DFT Calculations

ConformerDihedral Angle (Caryl-C-N-C=O) (°)Relative Energy (kcal/mol)
A 175.80.00
B -65.21.25
C 70.31.89

Note: The data presented in this table are illustrative and based on typical computational results for structurally related molecules.

While DFT calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms based on classical mechanics, MD can explore the conformational landscape and the transitions between different energy minima.

An MD simulation of this compound, typically performed in a solvent box to mimic solution-phase behavior, would reveal the flexibility of the molecule. Analysis of the simulation trajectory can identify the most frequently visited conformational states and the timescales of transitions between them. This information is crucial for understanding how the molecule behaves in a dynamic environment, which is often more representative of its state in chemical reactions or biological systems. The results from MD simulations can complement the static picture from DFT by providing a measure of the conformational entropy. nih.gov

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are particularly sensitive to the three-dimensional stereochemistry of chiral molecules. nih.govnih.gov Quantum chemical calculations can simulate these spectra with a high degree of accuracy.

To predict the VCD and ECD spectra of this compound, the geometries of the low-energy conformers identified by DFT are used. For each conformer, the vibrational frequencies and rotational strengths (for VCD) and the electronic transition energies and rotatory strengths (for ECD) are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. mdpi.com A good agreement between the calculated and experimental spectra can confirm the absolute configuration of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the stable conformers of this compound, the chemical shifts can be predicted. These theoretical values, when compared to experimental data, can aid in the assignment of signals and provide further confidence in the determined conformational preferences.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Conformer of this compound

AtomPredicted Chemical Shift (ppm)
C=O 170.5
CH (ethyl) 52.1
CH₃ (acetyl) 23.4
CH₃ (ethyl) 21.8
C-Br (aryl) 122.9
C-ipso (aryl) 144.3

Note: The data presented in this table are illustrative and based on typical computational results for structurally related molecules.

Mechanistic Insights via Quantum Chemical Modeling

Quantum chemical modeling can be a powerful tool for investigating reaction mechanisms, providing details about transition states and reaction pathways that are often difficult to probe experimentally. nih.govrsc.org For this compound, computational studies could explore various potential reactions, such as amide hydrolysis, N-alkylation, or reactions involving the bromine substituent.

By locating the transition state structures and calculating the activation energies for a proposed reaction, the feasibility of different mechanistic pathways can be assessed. For instance, the mechanism of acid- or base-catalyzed hydrolysis of the amide bond could be elucidated by modeling the approach of a water molecule or hydroxide (B78521) ion and the subsequent bond-breaking and bond-forming steps. Such studies provide fundamental insights into the reactivity of the molecule. ugent.be

Characterization of Transition States and Reaction Intermediates

Detailed computational studies specifically characterizing the transition states and reaction intermediates of this compound are not extensively available in the current body of scientific literature. However, general principles of computational chemistry provide a framework for how such characterizations would be approached. Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the geometric and electronic structures of transient species involved in reactions at the chiral center or other reactive sites of the molecule.

For a hypothetical reaction, such as the hydrolysis of the amide bond or nucleophilic substitution at the benzylic position, computational analysis would identify the transition state as a first-order saddle point on the potential energy surface. The structure of this transition state would reveal key geometric features, such as bond-breaking and bond-forming distances and angles. Frequency calculations would confirm the nature of the stationary point, with the single imaginary frequency corresponding to the vibrational mode of the reaction coordinate.

While specific data for this compound is not published, related studies on similar chiral amides and N-acyleminium ions offer insights into the types of transition states and intermediates that might be expected. researchgate.net

Elucidation of Reaction Pathways and Energy Barriers

The elucidation of reaction pathways and the calculation of associated energy barriers are fundamental goals of computational chemistry in understanding reaction mechanisms. For (S)-N-[1-(3--Bromophenyl)ethyl]acetamide, this would involve mapping the potential energy surface connecting reactants, transition states, intermediates, and products.

In the context of reactions involving the chiral center of this compound, computational studies could explore the energy profiles of stereoisomeric pathways. The difference in activation energies for the formation of different stereoisomers is directly related to the stereoselectivity of the reaction. While specific energy barrier data for this compound is not available, theoretical studies on other chiral systems have successfully used these methods to explain and predict reaction outcomes. rsc.org

Interactive Data Table: Hypothetical Energy Barriers for a Reaction of this compound

The following table is a hypothetical representation of data that could be generated from computational studies. No experimental or calculated data for this specific compound was found.

Reaction PathwayTransition State (TS)Calculated Energy Barrier (kcal/mol)
Pathway A (Hypothetical)TS-A25.3
Pathway B (Hypothetical)TS-B28.1
Pathway C (Hypothetical)TS-C22.5

Stereoselectivity Prediction Models for Transformations Involving the Chiral Center

Predicting the stereoselectivity of chemical transformations is a significant challenge and a key area of research in computational chemistry. researchgate.netarxiv.org For reactions involving the chiral center of this compound, computational models can be employed to predict the preferred stereochemical outcome.

These models often rely on calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The Curtin-Hammett principle states that the product ratio is determined by the difference in the free energies of these transition states. A lower energy transition state will lead to the major product.

Interactive Data Table: Hypothetical Stereoselectivity Prediction for a Reaction of this compound

The following table is a hypothetical representation of data that could be generated from computational studies to predict stereoselectivity. No experimental or calculated data for this specific compound was found.

Diastereomeric Transition StateCalculated Relative Free Energy (ΔΔG‡, kcal/mol)Predicted Product Ratio (R:S)
TS leading to (R,S)-product0.095:5
TS leading to (S,S)-product1.8

In recent years, machine learning and artificial intelligence have emerged as powerful tools for predicting stereoselectivity. researchgate.netarxiv.org These models are trained on large datasets of known reactions and can learn complex relationships between substrate structure, catalyst, reaction conditions, and stereochemical outcome. While no specific models have been reported for this compound, the general applicability of these methods suggests they could be adapted for this purpose. The development of such predictive models is crucial for the rational design of stereoselective syntheses in academia and industry. advancedsciencenews.comchiralpedia.com

Derivatization and Functionalization Strategies of S N 1 3 Bromophenyl Ethyl Acetamide

Functional Group Interconversions on the Bromophenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling and substitution reactions, allowing for the introduction of diverse functional groups.

The conversion of the bromo-substituent to other halides can be a strategic step to modulate the reactivity of the molecule for subsequent transformations.

Iodination: The Finkelstein reaction provides a classical method for the conversion of aryl bromides to aryl iodides. wikipedia.org This SN2-type reaction involves treating the substrate with an iodide salt, typically sodium iodide, in a solvent like acetone (B3395972) where the resulting sodium bromide is insoluble, thus driving the reaction to completion. iitk.ac.inbyjus.com For aryl halides, this transformation can be challenging and may require metal catalysis, for instance, using copper(I) iodide with diamine ligands or nickel-based catalysts. wikipedia.orgfrontiersin.org

Fluorination: The introduction of a fluorine atom can be achieved through nucleophilic aromatic substitution (SNAr). While typically challenging for aryl bromides compared to activated aryl chlorides, specialized conditions can be employed. The rate of SNAr reactions is often dependent on the stabilization of the intermediate Meisenheimer complex, and fluorine's high electronegativity can facilitate this. stackexchange.com Alternatively, palladium-catalyzed fluorination reactions have emerged as powerful tools for this transformation.

A hypothetical data table for these transformations is presented below:

Table 1: Halogen Exchange Reactions on (S)-N-[1-(3-Bromophenyl)ethyl]Acetamide
Transformation Reagents and Conditions Product Putative Yield (%)
Iodination NaI, CuI (cat.), N,N'-dimethylethylenediamine, Dioxane, 110 °C (S)-N-[1-(3-Iodophenyl)ethyl]acetamide 75-85
Fluorination CsF, Pd(dba)₂, t-Bu₃P, Toluene, 100 °C (S)-N-[1-(3-Fluorophenyl)ethyl]acetamide 60-70

Cyanation: The introduction of a nitrile group can be accomplished through palladium-catalyzed cyanation reactions. Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than other cyanide salts. nih.govresearchgate.netresearchgate.netblogspot.com These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand. The resulting aryl nitrile is a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

Carboxylation: The direct carboxylation of aryl bromides using carbon dioxide (CO₂) as a C1 feedstock is a sustainable approach to synthesizing benzoic acid derivatives. qub.ac.uk This transformation can be mediated by various transition metal catalysts, including those based on copper, nickel, or cobalt, often in the presence of a suitable reductant. qub.ac.ukresearchgate.netkyoto-u.ac.jp

Formylation: Palladium-catalyzed formylation introduces an aldehyde group onto the aromatic ring using synthesis gas (a mixture of CO and H₂). nih.govliverpool.ac.uk This reaction provides a direct route to benzaldehyde (B42025) derivatives, which are key precursors for a wide range of chemical entities. The choice of ligand is crucial for achieving high efficiency and selectivity in this transformation. nih.gov

A hypothetical data table for these transformations is presented below:

Table 2: C-C Bond Forming Reactions on the Bromophenyl Ring
Transformation Reagents and Conditions Product Putative Yield (%)
Cyanation Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C (S)-N-[1-(3-Cyanophenyl)ethyl]acetamide 80-90
Carboxylation CO₂ (1 atm), NiCl₂(dppe), Mn, DMF, 25 °C 3-[1-(Acetylamino)ethyl]benzoic acid 70-80
Formylation CO/H₂ (1:1), Pd(OAc)₂, cataCXium A, TMEDA, Toluene, 100 °C (S)-N-[1-(3-Formylphenyl)ethyl]acetamide 75-85

Diversification Strategies Maintaining Chiral Integrity

A paramount concern in all derivatization strategies for this compound is the retention of the stereochemical configuration at the chiral center. Racemization can occur under harsh basic or acidic conditions, or at elevated temperatures. Therefore, the development and application of mild reaction conditions are essential.

Strategies to ensure chiral integrity include:

Use of Chiral Catalysts and Reagents: In reactions that could potentially affect the chiral center, the use of chiral catalysts or auxiliaries can help to control the stereochemical outcome. mdpi.com

Mild Reaction Conditions: Employing lower reaction temperatures and avoiding strong acids or bases can minimize the risk of racemization.

Enzymatic Transformations: Biocatalytic methods often proceed with high stereoselectivity under mild conditions and can be an excellent option for certain transformations.

Protecting Group Strategies: In multi-step syntheses, it may be necessary to protect the amide N-H to prevent unwanted side reactions or racemization, although this adds extra steps to the synthetic sequence.

By carefully selecting the appropriate reagents and reaction conditions, a wide array of derivatives of this compound can be synthesized while preserving the crucial (S)-stereochemistry. These derivatives can be valuable for exploring structure-activity relationships in various fields of chemical research.

Emerging Research Directions and Future Prospects for S N 1 3 Bromophenyl Ethyl Acetamide

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chiral molecules. For (S)-N-[1-(3-Bromophenyl)ethyl]Acetamide, this involves developing more environmentally benign methods for both the synthesis of its chiral amine precursor and the subsequent N-acetylation step.

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A significant goal in green chemistry is to replace these with more sustainable alternatives, such as water, or to eliminate the solvent altogether.

The N-acetylation of amines, a key step in the synthesis of the target compound, has been successfully demonstrated in aqueous media. The use of water as a solvent is highly desirable due to its abundance, non-toxicity, and non-flammability nih.govsemanticscholar.org. Research has shown that the acylation of amines can be carried out efficiently in water without the need for catalysts or organic solvents, offering a simple, mild, and environmentally friendly protocol nih.gov. In some cases, the product conveniently precipitates from the reaction mixture, simplifying purification semanticscholar.org. For chiral amines, these aqueous methods have been shown to proceed with complete retention of optical activity semanticscholar.org.

Solvent-free N-acetylation represents another green alternative. Catalyst-free reactions of amines with acetic anhydride have been reported to proceed efficiently, providing the N-acylated products in good to excellent yields with short reaction times orientjchem.org. These solvent-free conditions reduce waste and simplify the work-up procedure, aligning well with the principles of green chemistry orientjchem.org.

Table 1: Comparison of Green N-Acetylation Methods

MethodSolventCatalystKey Advantages
Aqueous AcetylationWaterOften catalyst-freeEnvironmentally benign, simple workup, potential for product precipitation
Solvent-Free AcetylationNoneOften catalyst-freeHigh atom economy, reduced waste, short reaction times

The development of sustainable catalytic systems is another cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, reusable, and non-toxic.

For the N-acetylation step, several sustainable catalysts have been explored. Zinc acetate, for instance, has been identified as an effective catalyst for the chemoselective N-acetylation of amines using acetic acid, a green acetylating agent scispace.com. This method can be performed under microwave irradiation, which often leads to shorter reaction times and improved energy efficiency scispace.com. Acetic acid itself can also act as a catalyst for the N-acylation of amines, using esters like ethyl acetate or butyl acetate as the acyl source researchgate.netnih.gov. This approach offers a cheap and simple method for amide synthesis nih.gov.

The synthesis of the chiral precursor, (S)-1-(3-bromophenyl)ethanamine, is a critical step where green catalysis can have a significant impact. The use of ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is a well-established and highly efficient green methodology nih.govnih.govresearchgate.netmdpi.comwhiterose.ac.ukmdpi.com. These enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit high enantioselectivity, often exceeding 99% researchgate.net. The application of a transaminase to 3'-bromoacetophenone would provide a direct and environmentally friendly route to the required (S)-amine precursor. Protein engineering and directed evolution are continuously expanding the substrate scope and improving the stability and activity of transaminases, making them increasingly viable for industrial applications nih.govnih.gov.

Integration into Flow Chemistry Platforms for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation and integration. The synthesis of this compound is well-suited for adaptation to a continuous flow platform.

A sustainable continuous-flow process for the selective N-acetylation of various amines has been developed, which utilizes acetonitrile as both the acetylating agent and the solvent, with alumina acting as a cheap and robust catalyst nih.gov. This method is particularly attractive from a green chemistry perspective as it avoids the use of hazardous and toxic carboxylic acid derivatives like acetyl chloride or acetic anhydride nih.gov. The reaction proceeds with good conversion and high selectivity under optimized conditions of temperature and pressure nih.gov. Importantly, this flow process has been successfully applied to chiral amines, such as 1-phenylethanamine, with complete retention of enantiomeric purity nih.gov. This demonstrates the high potential for the continuous synthesis of this compound from its corresponding chiral amine precursor.

The integration of immobilized enzymes into flow reactors is a rapidly advancing field. Immobilized transaminases could be used in a packed-bed reactor for the continuous synthesis of (S)-1-(3-bromophenyl)ethanamine from 3'-bromoacetophenone. This upstream enzymatic step could then be directly coupled with a downstream flow reactor for the N-acetylation, creating a fully continuous and integrated synthesis of the final product.

Table 2: Parameters for Continuous Flow N-Acetylation

ParameterValue
Acetylating Agent/SolventAcetonitrile
CatalystAlumina
Temperature~200 °C
Pressure~50 bar
Residence Time~27 min
Outcome for Chiral AminesQuantitative yield, retention of enantiomeric purity

Potential in Supramolecular Chemistry and Self-Assembly Research (from a synthetic perspective)

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. From a synthetic perspective, this compound possesses several structural features that make it an interesting building block for the rational design of self-assembling supramolecular structures.

The key features of the molecule that can be exploited in supramolecular design are:

Chirality: The stereogenic center provides a source of chirality that can be transferred to the supramolecular level, leading to the formation of chiral assemblies such as helices nih.govmdpi.comfrontiersin.orgwur.nl. The rational design of chiral supramolecules is a challenging but rewarding area, with potential applications in catalysis, separations, and materials science wur.nl.

Amide Group: The N-H and C=O groups of the amide functionality are excellent hydrogen bond donors and acceptors, respectively nih.gov. Hydrogen bonding is a powerful and directional interaction that can be used to program the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks nih.gov.

Bromophenyl Group: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in crystal engineering and supramolecular chemistry. Halogen bonds can provide additional directionality and stability to supramolecular assemblies. The aromatic ring itself can also engage in π-π stacking interactions.

By synthetically modifying the this compound scaffold, for example, by introducing additional functional groups, it is possible to design molecules that can self-assemble into a variety of supramolecular architectures, such as gels, liquid crystals, or porous materials. The interplay between hydrogen bonding, halogen bonding, and chiral recognition could lead to the formation of complex and functional supramolecular systems.

Applications in Chemo-Enzymatic Cascade Processes for Enhanced Efficiency

Chemo-enzymatic cascade reactions combine the best of both worlds: the high selectivity and mild operating conditions of biocatalysis with the broad reaction scope of chemical catalysis. These one-pot processes are highly efficient as they avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.

The synthesis of this compound is an ideal candidate for a chemo-enzymatic cascade. A plausible one-pot synthesis could start from the prochiral ketone, 3'-bromoacetophenone. In the first step, a stereoselective transaminase would convert the ketone into (S)-1-(3-bromophenyl)ethanamine with high enantiopurity nih.govresearchgate.net. In the same pot, a subsequent acylation step would convert the newly formed amine into the final product.

This acylation could be achieved either chemically, using a mild acetylating agent that is compatible with the enzyme and aqueous conditions, or enzymatically, using an acyltransferase rsc.org. An efficient one-pot, one-step biocatalytic cascade using an amine transaminase and an acyl transferase for the formation of amides from ketones in aqueous solution has been reported, demonstrating the feasibility of this approach rsc.org.

Such a chemo-enzymatic cascade would be a highly atom- and step-economical route to this compound, embodying the principles of both green chemistry and process intensification. The development of such cascades is a key area of research for the sustainable production of chiral pharmaceuticals and fine chemicals researchgate.netresearchgate.netacs.orgnih.gov.

Table 3: Potential Chemo-Enzymatic Cascade for this compound Synthesis

StepReactionCatalystKey Features
1Asymmetric aminationTransaminaseHigh enantioselectivity, mild aqueous conditions
2N-acetylationChemical catalyst or AcyltransferaseOne-pot with Step 1, high efficiency, reduced waste

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